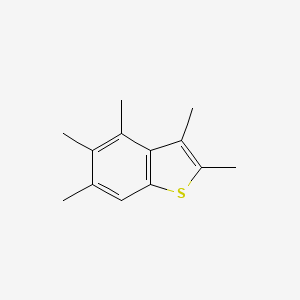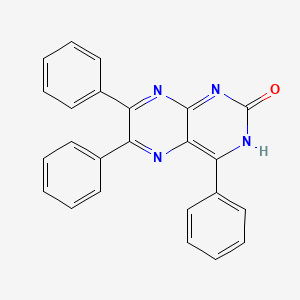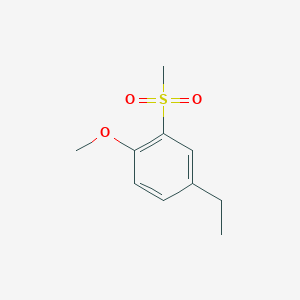
N-Sulfinyl-2,4,5-trichloroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Sulfinyl-2,4,5-trichloroaniline is an organosulfur compound characterized by the presence of a sulfinyl group attached to a 2,4,5-trichloroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Sulfinyl-2,4,5-trichloroaniline typically involves the reaction of 2,4,5-trichloroaniline with a sulfinylating agent. One common method is the reaction of 2,4,5-trichloroaniline with sulfur dioxide and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: N-Sulfinyl-2,4,5-trichloroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N-Sulfinyl-2,4,5-trichloroaniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonyl and sulfide derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-Sulfinyl-2,4,5-trichloroaniline involves its interaction with various molecular targets. The sulfinyl group can act as an electrophile, facilitating reactions with nucleophiles. The compound can also undergo redox reactions, influencing cellular redox balance and potentially affecting biological pathways .
Comparison with Similar Compounds
2,4,5-Trichloroaniline: Lacks the sulfinyl group, making it less reactive in certain chemical reactions.
N-Sulfinyl-2,4,6-trichloroaniline: Similar structure but different chlorine substitution pattern, leading to different reactivity and applications.
Uniqueness: N-Sulfinyl-2,4,5-trichloroaniline is unique due to the presence of both the sulfinyl group and the specific chlorine substitution pattern on the aromatic ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
73637-09-9 |
|---|---|
Molecular Formula |
C6H2Cl3NOS |
Molecular Weight |
242.5 g/mol |
IUPAC Name |
1,2,4-trichloro-5-(sulfinylamino)benzene |
InChI |
InChI=1S/C6H2Cl3NOS/c7-3-1-5(9)6(10-12-11)2-4(3)8/h1-2H |
InChI Key |
FHWVZKODJZFAQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)N=S=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(5,7-Dimethyl-4,6-dioxo-4,5,6,7-tetrahydro[1,2]oxazolo[3,4-d]pyrimidin-3-yl)butanoic acid](/img/structure/B14466622.png)
![2-Chloro-3-[4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B14466624.png)
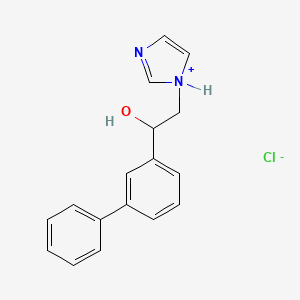
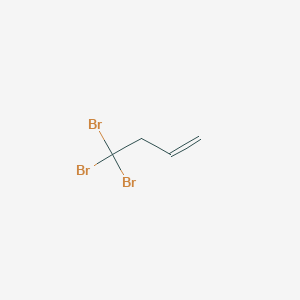
![2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]-3-sulfophenyl]azo]phenyl]-, tetrasodium salt](/img/structure/B14466636.png)
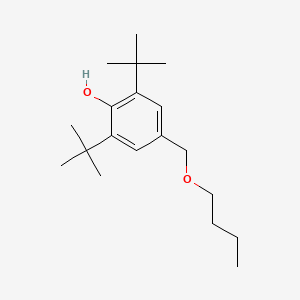
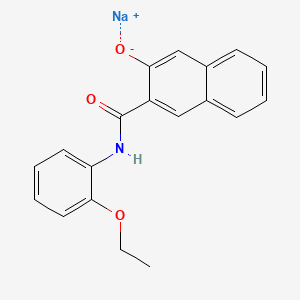
![6-Methyl-2-oxobicyclo[3.2.0]heptan-6-yl acetate](/img/structure/B14466654.png)
